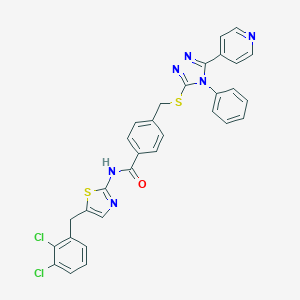![molecular formula C23H24N2O3S B285927 (5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BZBD and has been synthesized using various methods.
作用機序
The mechanism of action of BZBD is not fully understood. However, it has been suggested that BZBD induces apoptosis in cancer cells by activating the caspase pathway. BZBD has also been shown to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity. The antimicrobial activity of BZBD is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BZBD has been shown to have various biochemical and physiological effects. In cancer cells, BZBD induces apoptosis by activating the caspase pathway. In neuronal cells, BZBD protects against oxidative stress-induced damage by reducing ROS levels and increasing antioxidant enzyme activity. In bacteria and fungi, BZBD disrupts cell membranes and inhibits growth.
実験室実験の利点と制限
BZBD has several advantages for lab experiments, including its potent activity against cancer cells, bacteria, and fungi. However, BZBD also has limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for BZBD research. One direction is to study the potential use of BZBD in combination with other drugs for cancer treatment. Another direction is to investigate the potential use of BZBD in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and toxicity profile of BZBD.
合成法
BZBD has been synthesized using various methods, including microwave-assisted synthesis, sonochemical synthesis, and conventional heating methods. The most common method of synthesis involves the reaction between 4-hydroxybenzaldehyde and 4-benzyloxybenzaldehyde with piperidine and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then purified using column chromatography.
科学的研究の応用
BZBD has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, BZBD has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection research, BZBD has been shown to protect against oxidative stress-induced neuronal damage. In antimicrobial activity research, BZBD has exhibited potent activity against various bacteria and fungi.
特性
分子式 |
C23H24N2O3S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3S/c26-22-21(29-23(27)25(22)17-24-13-5-2-6-14-24)15-18-9-11-20(12-10-18)28-16-19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2/b21-15+ |
InChIキー |
MIEUGUIQMWTOAG-RCCKNPSSSA-N |
異性体SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
正規SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)